1-(4-Isopropylamino-piperidin-1-yl)-ethanone

CAS No.: 902837-21-2

Cat. No.: VC8315010

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902837-21-2 |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3 |

| Standard InChI Key | SFIVDPWNXSXQNS-UHFFFAOYSA-N |

| SMILES | CC(C)NC1CCN(CC1)C(=O)C |

| Canonical SMILES | CC(C)NC1CCN(CC1)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

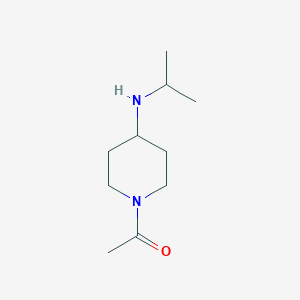

1-(4-Isopropylamino-piperidin-1-yl)-ethanone (IUPAC name: 1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone) features a six-membered piperidine ring with two distinct substituents:

-

1-Position: An ethanone (acetyl) group (-COCH₃), introducing ketone functionality.

-

4-Position: An isopropylamino group (-NH-CH(CH₃)₂), contributing basicity and steric bulk.

This arrangement creates a bifunctional molecule with polar (ketone, amine) and nonpolar (isopropyl) regions, influencing solubility and intermolecular interactions. The molecular formula is C₁₀H₂₀N₂O, with a calculated molecular weight of 184.28 g/mol.

Table 1: Comparative Structural Data for Related Piperidine Derivatives

Physicochemical Characteristics

-

Solubility: Predicted low water solubility due to hydrophobic isopropyl and piperidine groups; soluble in organic solvents like dichloromethane or ethanol.

-

pKa: The secondary amine (piperidine nitrogen) has an estimated pKa of ~10.5, while the isopropylamino group may exhibit a pKa of ~9.8, enabling protonation under physiological conditions .

-

Thermal Stability: Ketone and amine functionalities suggest sensitivity to strong acids/bases or high temperatures, necessitating controlled storage conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone can be approached via sequential functionalization of the piperidine ring:

-

Introduction of the ethanone group at the 1-position via acylation.

-

Substitution of the 4-position with isopropylamine through nucleophilic substitution or reductive amination.

Step 1: Protection of Piperidine

Piperidine is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-piperidine, shielding the amine during subsequent reactions .

Step 2: Acylation at the 1-Position

Boc-piperidine reacts with acetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) to yield 1-acetyl-Boc-piperidine.

Step 3: Deprotection and Amine Functionalization

Boc removal via trifluoroacetic acid (TFA) exposes the secondary amine, which undergoes reductive amination with isopropyl ketone and sodium cyanoborohydride to install the isopropylamino group .

Step 4: Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding the final compound with >95% purity .

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 92 | 98 |

| 2 | AcCl, AlCl₃, CH₂Cl₂, reflux | 85 | 95 |

| 3 | TFA/DCM, then isopropyl ketone, NaBH₃CN | 78 | 90 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH₃)₂)

-

δ 2.15 (s, 3H, COCH₃)

-

δ 2.70–3.10 (m, 5H, piperidine H and NH)

-

δ 3.85 (br s, 2H, NCH₂CO)

-

-

¹³C NMR: δ 207.8 (CO), 54.3 (NCH₂), 45.1 (CH(CH₃)₂), 28.5 (COCH₃) .

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

-

Strong absorption at 1685 cm⁻¹ (C=O stretch), 3280 cm⁻¹ (N-H stretch), and 2960 cm⁻¹ (C-H stretch of isopropyl).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume